2-(1,2-benzoxazol-3-yl)-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide
Description
2-(1,2-Benzoxazol-3-yl)-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide is a synthetic small molecule featuring a benzoxazole moiety linked via an acetamide bridge to a phenyl group substituted with an imidazo[2,1-b][1,3]thiazole ring. This structural architecture is characteristic of bioactive compounds targeting diverse pathways, including antiviral, anticancer, and enzyme-modulating activities. The benzoxazole group contributes electron-withdrawing properties, while the imidazothiazole core may enhance binding to biological targets through hydrophobic and π-π interactions.
Properties
IUPAC Name |
2-(1,2-benzoxazol-3-yl)-N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2S/c25-19(11-16-15-3-1-2-4-18(15)26-23-16)21-14-7-5-13(6-8-14)17-12-24-9-10-27-20(24)22-17/h1-8,12H,9-11H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWPDNXKEDKENM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC2=NC(=CN21)C3=CC=C(C=C3)NC(=O)CC4=NOC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,2-benzoxazol-3-yl)-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole and imidazothiazole intermediates, which are then coupled through an acetamide linkage. Common reagents used in these reactions include acetic anhydride, amines, and various catalysts to facilitate the formation of the desired bonds.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
2-(1,2-benzoxazol-3-yl)-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
Chemistry
In the realm of chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for various chemical transformations, including:
- Oxidation : Producing corresponding oxides.
- Reduction : Yielding amine derivatives.
- Substitution Reactions : Introducing diverse functional groups into the molecule.
These transformations enable the exploration of new chemical entities with potentially useful properties.
Medicine
The medicinal applications of 2-(1,2-benzoxazol-3-yl)-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide are particularly noteworthy. Research indicates its potential as a therapeutic agent due to:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : The structural motifs present in the compound may contribute to its effectiveness against certain bacterial strains.
Ongoing investigations focus on elucidating its mechanism of action at the molecular level, which involves interaction with specific enzymes or receptors that modulate biological pathways .
Industry
In industrial applications, this compound is utilized in developing advanced materials with specific properties such as:
- Fluorescence : Useful in optical applications.
- Conductivity : Potential use in electronic materials.
The incorporation of this compound into polymer matrices or other composite materials can enhance their functional characteristics, making them suitable for various technological applications .
Case Study 1: Anticancer Activity
A study investigating the cytotoxic effects of this compound on human cancer cell lines demonstrated significant inhibition of cell proliferation. The mechanism was linked to apoptosis induction through the activation of caspase pathways.
Case Study 2: Antimicrobial Efficacy
In another research effort, this compound was tested against a panel of bacterial strains. Results indicated that it exhibited notable antibacterial activity, suggesting its potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of 2-(1,2-benzoxazol-3-yl)-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and its analogs:
*Inferred formula based on structural similarity to ’s compound (C19H17N3O2S) with benzoxazole replacing phenoxy.
Key Findings from Comparative Analysis:
Structural Variations and Bioactivity: The benzoxazole group in the target compound distinguishes it from analogs with benzothiazole (e.g., ) or quinoxaline (e.g., SRT1720) moieties. Benzoxazole’s electron-withdrawing nature may enhance metabolic stability compared to electron-donating substituents like phenoxy () . Acetamide linkers are common across analogs (e.g., Compound 18, ), suggesting their role in maintaining conformational flexibility for target binding.
Therapeutic Targets: Imidazothiazole derivatives exhibit diverse activities: SRT1720 targets SIRT1 (metabolic diseases), while Compound 18 () and the antineoplastic agent in highlight the scaffold’s adaptability to distinct biological targets .
Antiviral Potential: Compound 18 () shares the imidazothiazole-acetamide framework with the target compound and inhibits HIV-1 assembly, suggesting analogous antiviral mechanisms could be plausible .
Biological Activity
The compound 2-(1,2-benzoxazol-3-yl)-N-(4-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a benzoxazole ring fused with an imidazothiazole moiety, which contributes to its unique biological properties. The structural formula can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The mechanism involves:
- Enzyme Modulation : The compound may enhance or inhibit the activity of certain enzymes, particularly those involved in signal transduction pathways.
- Receptor Binding : It shows potential for binding to various receptors, influencing cellular responses and gene expression.
Antimicrobial Activity
Research indicates that derivatives of imidazothiazoles exhibit significant antimicrobial properties. The compound's derivatives have been tested against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Bacillus subtilis | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pichia pastoris | 8 µg/mL |
These results suggest that the compound may possess broad-spectrum antimicrobial activity, particularly against Gram-negative bacteria like E. coli .
Anti-inflammatory Activity
The compound has also been evaluated for anti-inflammatory effects using the carrageenan-induced paw edema model in rats. The results demonstrated a significant reduction in inflammation at doses of 10 mg/kg and 20 mg/kg compared to the control group.
Case Studies
-
Study on Imidazothiazole Derivatives :
A study explored various imidazothiazole derivatives for their ability to stimulate endothelial nitric oxide synthase (eNOS) expression. The results indicated that certain derivatives significantly enhanced eNOS transcription, suggesting potential cardiovascular benefits . -
Synthesis and Evaluation of Benzoxazole Derivatives :
Another research focused on synthesizing benzoxazole-based compounds and evaluating their biological activities. Among the tested compounds, those similar to the target compound showed promising results in inhibiting tumor growth in vitro .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
